molecular formula C5H7NO3S B14261898 2-Cyanoethyl ethenesulfonate CAS No. 149235-72-3

2-Cyanoethyl ethenesulfonate

Cat. No.: B14261898
CAS No.: 149235-72-3
M. Wt: 161.18 g/mol
InChI Key: HNCAELJDFYHXKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyanoethyl ethenesulfonate is an organic compound with the molecular formula C₅H₇NO₃S. It is known for its unique chemical properties and is used in various scientific and industrial applications. The compound is characterized by the presence of a cyano group (–CN) and an ethenesulfonate group (–SO₃CH=CH₂), which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyanoethyl ethenesulfonate can be synthesized through several methods. One common approach involves the reaction of cyanoacetic acid with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of 2-cyanoethyl ethenesulfonate involves its reactivity with nucleophiles. The cyano group and ethenesulfonate group facilitate the formation of covalent bonds with various nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Uniqueness: 2-Cyanoethyl ethenesulfonate is unique due to its combination of the cyano and ethenesulfonate groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

149235-72-3

Molecular Formula

C5H7NO3S

Molecular Weight

161.18 g/mol

IUPAC Name

2-cyanoethyl ethenesulfonate

InChI

InChI=1S/C5H7NO3S/c1-2-10(7,8)9-5-3-4-6/h2H,1,3,5H2

InChI Key

HNCAELJDFYHXKZ-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)OCCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.